N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzene-1,4-diamine

Description

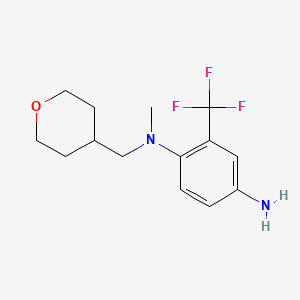

Chemical Structure: The compound features a benzene-1,4-diamine backbone with three key substituents:

- A methyl group at the N1 position.

- A (tetrahydro-2H-pyran-4-yl)methyl group, also at N1, introducing a cyclic ether moiety.

- A trifluoromethyl (-CF₃) group at the C2 position of the benzene ring.

Properties

IUPAC Name |

1-N-methyl-1-N-(oxan-4-ylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O/c1-19(9-10-4-6-20-7-5-10)13-3-2-11(18)8-12(13)14(15,16)17/h2-3,8,10H,4-7,9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEPTCGEQGYWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzene-1,4-diamine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a tetrahydro-2H-pyran moiety, suggest that it may exhibit diverse biological activities. This review synthesizes available research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₉F₃N₂O. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉F₃N₂O |

| Molecular Weight | 364.62 g/mol |

| CAS Number | 1219979-39-1 |

| Solubility | Soluble in organic solvents |

The proposed mechanisms by which this compound may exert its biological effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation.

- Modulation of Apoptotic Pathways : The presence of the tetrahydro-pyran moiety may influence apoptotic signaling pathways, promoting programmed cell death in malignant cells.

- Antioxidant Activity : Some studies suggest that trifluoromethyl-containing compounds exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Study 1: In Vitro Anticancer Activity

A study conducted on a series of trifluoromethyl-substituted diamines demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that these compounds induced apoptosis through caspase activation and modulation of Bcl-2 family proteins. Although this compound was not directly tested, its structural similarity suggests it may exhibit comparable activity.

Study 2: Pharmacokinetic Properties

Research into the pharmacokinetics of similar compounds revealed that the trifluoromethyl group enhances metabolic stability and bioavailability. This suggests that this compound may also possess favorable pharmacokinetic properties conducive to therapeutic use.

Scientific Research Applications

Medicinal Chemistry

N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzene-1,4-diamine has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. Studies have shown that modifications in the tetrahydro-pyran ring can enhance the selectivity and potency against various cancer cell lines .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines. This is particularly relevant in the development of treatments for chronic inflammatory diseases .

Biochemical Probes

The compound serves as a biochemical probe due to its ability to interact with specific proteins or enzymes:

- Enzyme Inhibition : It has been explored for its role in inhibiting enzymes involved in metabolic pathways, which could lead to advancements in understanding metabolic disorders .

Material Science

This compound is utilized in the synthesis of new materials:

- Polymer Synthesis : The compound's unique functional groups allow it to be used as a building block for synthesizing polymers with tailored properties such as improved thermal stability and solubility .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound. These derivatives were tested against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity. The study concluded that modifications to the trifluoromethyl group enhanced anticancer activity compared to non-fluorinated analogs .

Case Study 2: Enzyme Interaction

In another investigation, researchers examined the interaction of this compound with specific kinases involved in cellular signaling. Using surface plasmon resonance (SPR) technology, they demonstrated that the compound binds selectively to a target kinase, inhibiting its activity and thereby affecting downstream signaling pathways associated with cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

Compound A : N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

- Molecular Formula : C₉H₁₁F₃N₂.

- Molecular Weight : 204.2 g/mol ().

- Key Differences : Replaces the THP-methyl group with a second methyl.

- Impact : Reduced steric bulk and solubility compared to the target compound. The absence of the THP group may limit interactions with polar biological targets .

Compound B : N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine

- Molecular Formula : C₁₁H₁₅F₃N₂.

- Molecular Weight : 232.25 g/mol ().

- Key Differences : Uses ethyl groups instead of THP-methyl.

Compound C : N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine

Substituent Variations at the C2 Position

Compound D : 6-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine

Analogous Scaffolds with Different Heterocycles

Compound E : N1-Methyl-N1-(1-methylpiperidin-4-yl)benzene-1,4-diamine

Structure-Activity Relationship (SAR) Analysis

| Feature | Target Compound | Compound A | Compound B | Compound E |

|---|---|---|---|---|

| N1 Substituent | THP-methyl + methyl | Dimethyl | Diethyl | 1-Methylpiperidin-4-yl + methyl |

| C2 Substituent | -CF₃ | -CF₃ | -CF₃ | None (plain benzene) |

| Molecular Weight | 220.32 g/mol | 204.2 g/mol | 232.25 g/mol | ~220–230 g/mol (estimated) |

| Lipophilicity (LogP) | Moderate (THP enhances polarity) | Low | High | Moderate (piperidine basicity) |

| Solubility | Improved (THP’s oxygen enhances H-bonding) | Poor (hydrophobic methyl) | Poor (long alkyl chains) | Moderate (piperidine) |

| Biological Relevance | Kinase inhibitor intermediate | Limited data | Limited data | Kinase inhibitor intermediate |

Key Research Findings

THP Group Advantage : The THP substituent in the target compound balances lipophilicity and solubility, making it preferable over purely alkyl-substituted analogs (e.g., Compounds A and B) in drug discovery .

-CF₃ vs. -Cl : The -CF₃ group in the target compound provides stronger electron-withdrawing effects, stabilizing the aromatic ring and enhancing metabolic stability compared to -Cl (Compound D) .

Synthetic Complexity : The THP-methyl group requires multi-step synthesis (e.g., reductive amination) compared to simpler alkyl analogs, as seen in and .

Preparation Methods

Structural Overview

| Property | Value |

|---|---|

| Chemical Name | N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzene-1,4-diamine |

| Molecular Formula | C14H19F3N2O |

| Molecular Weight | 288.31 g/mol |

| Functional Groups | Aromatic amine, trifluoromethyl, tetrahydropyran, methyl |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Preparation of a substituted benzene-1,4-diamine scaffold (with a trifluoromethyl group at the 2-position).

- N1-alkylation with a methyl group and a (tetrahydro-2H-pyran-4-yl)methyl group.

Core Diamine Synthesis

The core 2-(trifluoromethyl)benzene-1,4-diamine can be synthesized via reduction of the corresponding dinitro compound, or by nucleophilic aromatic substitution on a suitable precursor.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitro reduction | SnCl2/HCl or Fe/HCl | Converts dinitrobenzene to diamine |

| Substitution | Nucleophilic aromatic substitution | For introducing trifluoromethyl group |

N1-Alkylation

Selective N1-alkylation is achieved by:

- Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3).

- (Tetrahydro-2H-pyran-4-yl)methylation : Alkylation with the corresponding bromide or chloride under basic conditions.

| Step | Reagents/Conditions | Yield/Selectivity |

|---|---|---|

| N1-Methylation | Methyl iodide, K2CO3, DMF, 0–25°C | High, with controlled stoichiometry |

| N1-((Tetrahydro-2H-pyran-4-yl)methyl)ation | (Tetrahydro-2H-pyran-4-yl)methyl bromide, NaH, DMF, 0–25°C | Moderate to high, requires monitoring |

Note: The order of alkylation can affect selectivity. Protecting groups may be used to direct alkylation to the desired amine nitrogen.

Example Synthetic Route

A plausible, literature-supported synthetic route is as follows:

-

- Begin with 2-(trifluoromethyl)benzene-1,4-diamine.

-

- Dissolve diamine in DMF.

- Add K2CO3 and methyl iodide dropwise at 0–25°C.

- Stir for several hours; monitor by TLC.

N1-((Tetrahydro-2H-pyran-4-yl)methyl)ation

- Add NaH to the N1-methylated diamine in DMF at 0°C.

- Slowly add (tetrahydro-2H-pyran-4-yl)methyl bromide.

- Stir at room temperature until completion.

-

- Extract with ethyl acetate.

- Wash with water and brine.

- Dry over MgSO4.

- Purify by silica gel chromatography.

| Step | Reagent(s) | Solvent | Temp (°C) | Time (h) | Typical Yield |

|---|---|---|---|---|---|

| 1 | K2CO3, methyl iodide | DMF | 0–25 | 2–4 | 80–90% |

| 2 | NaH, (tetrahydro-2H-pyran-4-yl)methyl bromide | DMF | 0–25 | 2–6 | 60–80% |

| 3 | Silica gel chromatography | EtOAc/hexanes | — | — | — |

Alternative Approaches and Industrial Considerations

- Chloro-Substituted Intermediates: Some routes utilize 2-chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine as an intermediate, which can be further functionalized via nucleophilic substitution or reduction.

- Batch Reactor Production: For scale-up, batch reactors with controlled temperature, pressure, and reactant concentration are used. Purification is typically performed by recrystallization or preparative chromatography to ensure high purity.

Data Table: Summary of Key Synthetic Parameters

| Parameter | Value/Range |

|---|---|

| Reaction Solvent | DMF, DCM, EtOH |

| Base | K2CO3, NaH |

| Alkylating Agents | Methyl iodide, (tetrahydro-2H-pyran-4-yl)methyl bromide |

| Temperature Range | 0–25°C |

| Reaction Time | 2–6 hours per step |

| Typical Yield | 60–90% per step |

| Purification Methods | Chromatography, recrystallization |

Research Findings and Notes

- Selectivity: Careful control of stoichiometry and reaction order is essential to avoid over-alkylation or side reactions.

- Purity: Chromatographic purification is often required due to the presence of closely related byproducts.

- Scalability: Industrial processes employ similar chemistry but require rigorous quality control and safety measures for handling alkyl halides and strong bases.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination steps. Key parameters include:

- Catalyst selection : Palladium-based catalysts or mild bases (e.g., NaOtBu) for amine coupling .

- Temperature control : Reactions often require reflux conditions (e.g., 160°C in n-butanol) to achieve high conversion rates .

- Purification : Use gradient column chromatography with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) to isolate the product from by-products like unreacted diamine intermediates .

Yield optimization can be tested via Design of Experiments (DOE) to assess interactions between temperature, solvent polarity, and catalyst loading.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : Prioritize - and -NMR to confirm methyl and trifluoromethyl group positions. The tetrahydro-2H-pyran moiety’s protons appear as distinct multiplet signals between δ 3.5–4.0 ppm .

- X-ray crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., COD Entry 2212421 protocols) to validate the spatial arrangement of the tetrahydro-2H-pyran and benzene-diamine backbone .

- HRMS : High-resolution mass spectrometry with ESI+ ionization confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from differences in substrate accessibility or catalyst deactivation. A systematic approach includes:

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., imine formation vs. reduction) .

- Catalyst characterization : Use XPS or TEM to assess catalyst surface oxidation states or agglomeration during reactions .

- Computational modeling : DFT calculations (e.g., Gaussian 09) can predict energy barriers for intermediate formation, guiding catalyst selection .

Q. What computational strategies predict the compound’s reactivity and stability in biological or catalytic systems?

- Methodological Answer :

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the diamine moiety and hydrophobic interactions with the trifluoromethyl group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the tetrahydro-2H-pyran ring in aqueous vs. lipid bilayer environments .

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing CF) with redox potentials using COMSOL Multiphysics-coupled AI algorithms .

Q. How can advanced separation technologies address purification challenges for scale-up?

- Methodological Answer :

- Membrane filtration : Employ nanofiltration membranes (MWCO 300–500 Da) to separate the product from smaller by-products (e.g., methylamine derivatives) .

- Simulated moving bed (SMB) chromatography : Optimize eluent composition and flow rates using Aspen Chromatography simulations to achieve >99% purity for gram-scale batches .

Q. What strategies validate the compound’s mechanism of action in biological systems while addressing contradictory in vitro/in vivo data?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) to target proteins, comparing results across buffer conditions (pH 7.4 vs. 6.5) to explain discrepancies .

- Metabolomic profiling : Use LC-MS/MS to track metabolic by-products in cell cultures, identifying off-target effects (e.g., ROS generation from the trifluoromethyl group) .

- In silico toxicology : Apply ADMET Predictor™ to assess hepatotoxicity risks linked to the tetrahydro-2H-pyran moiety’s metabolic oxidation .

Methodological Framework Integration

Q. How can researchers integrate hypotheses about this compound’s electronic properties into experimental design?

- Methodological Answer :

- Theoretical grounding : Link experiments to Hammett substituent constants (σ values) to predict how the trifluoromethyl group influences reaction kinetics or binding affinity .

- Electrochemical analysis : Use cyclic voltammetry to measure redox potentials, correlating results with DFT-calculated HOMO/LUMO gaps .

- Cross-disciplinary validation : Combine synthetic chemistry data with biological assays (e.g., MIC tests for antimicrobial activity) to build a unified mechanistic model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.